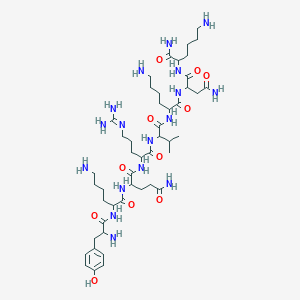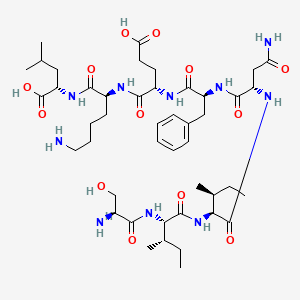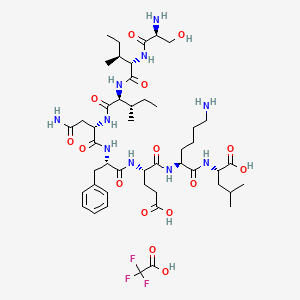
151812-18-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service (CAS) number 151812-18-9 is known as the Human Papillomavirus (HPV) E7 protein (49-57). This compound is a short peptide spanning the 49th to 57th amino acid residues in the E7 protein of the Human Papillomavirus. It is a H-2d-restricted epitope, meaning it is recognized by specific immune cells in the context of the H-2d major histocompatibility complex.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the Human Papillomavirus (HPV) E7 protein (49-57) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Chain Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and correct sequence assembly.
Analyse Chemischer Reaktionen
Types of Reactions
The Human Papillomavirus (HPV) E7 protein (49-57) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Wissenschaftliche Forschungsanwendungen
The Human Papillomavirus (HPV) E7 protein (49-57) has several scientific research applications:
Immunology: It is used to study immune responses, particularly cytotoxic T lymphocyte (CTL) responses, against HPV.
Vaccine Development: This peptide is a candidate for developing therapeutic vaccines targeting HPV-related cancers.
Cancer Research: It helps in understanding the role of HPV in oncogenesis and the immune system’s ability to target HPV-infected cells.
Drug Development: The peptide is used in screening assays to identify compounds that can modulate immune responses against HPV.
Wirkmechanismus
The Human Papillomavirus (HPV) E7 protein (49-57) exerts its effects by being presented on the surface of infected cells in the context of the H-2d major histocompatibility complex. This presentation allows cytotoxic T lymphocytes to recognize and kill the infected cells. The peptide interacts with specific T cell receptors, triggering an immune response that targets HPV-infected cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HPV E6 protein (49-57): Another epitope from the HPV E6 protein.
HPV L1 protein (49-57): An epitope from the HPV L1 protein.
HPV E7 protein (11-20): A different epitope from the HPV E7 protein.
Uniqueness
The Human Papillomavirus (HPV) E7 protein (49-57) is unique due to its specific sequence and its role in eliciting a strong cytotoxic T lymphocyte response. This makes it particularly valuable for studying immune responses and developing targeted therapies against HPV-related diseases.
Eigenschaften
CAS-Nummer |
151812-18-9 |
|---|---|
Molekularformel |
C₅₂H₇₇N₁₅O₁₃ |
Molekulargewicht |
1120.26 |
Sequenz |
One Letter Code: RAHYNIVTF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








